4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine
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Overview
Description
4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine is a heterocyclic compound that features both imidazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 1-(methoxymethyl)-1H-imidazole-4-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative .
Scientific Research Applications
4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound is studied for its herbicidal and pesticidal properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the disruption of essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of the target compound.
1-(Methoxymethyl)-1H-imidazole-4-amine: Another precursor used in the synthesis.
Other Triazine Derivatives: Compounds like cyanuric chloride and melamine share structural similarities and are used in various applications.
Uniqueness
4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine is unique due to its dual functionality, combining the properties of both imidazole and triazine rings. This dual functionality enhances its reactivity and broadens its range of applications compared to other similar compounds .
Properties
Molecular Formula |
C8H8Cl2N6O |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
4,6-dichloro-N-[1-(methoxymethyl)imidazol-4-yl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H8Cl2N6O/c1-17-4-16-2-5(11-3-16)12-8-14-6(9)13-7(10)15-8/h2-3H,4H2,1H3,(H,12,13,14,15) |
InChI Key |
IZAWGSBQQPCEQD-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(N=C1)NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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